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molecular formula C15H8F3NO2 B8315444 Benzonitrile, 5-formyl-2-[3-(trifluoromethyl)phenoxy]-

Benzonitrile, 5-formyl-2-[3-(trifluoromethyl)phenoxy]-

Cat. No. B8315444
M. Wt: 291.22 g/mol
InChI Key: ZTWOVRSSVBZCBP-UHFFFAOYSA-N
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Patent
US08975400B2

Procedure details

Potassium carbonate (1.85 g, 13.41 mmol) was added to a solution of 2-fluoro-5-formylbenzonitrile (2.0 g, 13.41 mmol) and 3-trifluoromethyl-phenol (1.63 mL, 13.41 mmol) in DMF (10 mL). The reaction mixture was stirred at 60° C. for 2 h with microwave radiation. The resultant mixture was filtrated, and then concentrated. Purification via Flash Chromatography (FC) afforded the title compound as a white solid (3 g, 73% yield).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].F[C:8]1[CH:15]=[CH:14][C:13]([CH:16]=[O:17])=[CH:12][C:9]=1[C:10]#[N:11].[F:18][C:19]([F:28])([F:27])[C:20]1[CH:21]=[C:22]([OH:26])[CH:23]=[CH:24][CH:25]=1>CN(C=O)C>[CH:16]([C:13]1[CH:14]=[CH:15][C:8]([O:26][C:22]2[CH:23]=[CH:24][CH:25]=[C:20]([C:19]([F:18])([F:27])[F:28])[CH:21]=2)=[C:9]([CH:12]=1)[C:10]#[N:11])=[O:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C=C1)C=O
Name
Quantity
1.63 mL
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 2 h with microwave radiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via Flash Chromatography (FC)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)C=1C=CC(=C(C#N)C1)OC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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